4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfanyl)-4H-1,2,4-triazole
Overview
Description
4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfanyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of heterocyclic compounds. It contains both imidazole and triazole rings, which are known for their significant biological and chemical properties. The presence of these rings makes the compound highly versatile and useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfanyl)-4H-1,2,4-triazole involves multiple steps, typically starting with the preparation of the imidazole and triazole precursors. The synthetic routes often include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Coupling Reactions: The final step involves coupling the imidazole and triazole rings through various methods, including the use of methylthio groups and nitroimidazole derivatives.
Chemical Reactions Analysis
4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfanyl)-4H-1,2,4-triazole undergoes several types of chemical reactions:
Scientific Research Applications
4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfanyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfanyl)-4H-1,2,4-triazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfanyl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4-methyl-3-[(2-methyl-5-nitroimidazol-1-yl)methyl]-5-methylsulfanyl-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2S/c1-6-10-4-8(15(16)17)14(6)5-7-11-12-9(18-3)13(7)2/h4H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVFKXJUXUROOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=NN=C(N2C)SC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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